molecular formula C6H3BClF3KNO2 B13481479 Potassium (2-chloro-4-nitrophenyl)trifluoroborate

Potassium (2-chloro-4-nitrophenyl)trifluoroborate

Cat. No.: B13481479
M. Wt: 263.45 g/mol
InChI Key: UHUWJGIOBIDDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-chloro-4-nitrophenyl)trifluoroboranuide typically involves the reaction of 2-chloro-4-nitrophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including potassium (2-chloro-4-nitrophenyl)trifluoroboranuide, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (2-chloro-4-nitrophenyl)trifluoroboranuide in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • Potassium (4-chloro-3-nitrophenyl)trifluoroborate
  • Potassium (2-chloro-5-nitrophenyl)trifluoroborate

Uniqueness

Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chloro and nitro groups provides a balance of electron-withdrawing effects, making it a versatile reagent in various synthetic applications .

Properties

Molecular Formula

C6H3BClF3KNO2

Molecular Weight

263.45 g/mol

IUPAC Name

potassium;(2-chloro-4-nitrophenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BClF3NO2.K/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11;/h1-3H;/q-1;+1

InChI Key

UHUWJGIOBIDDQP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.